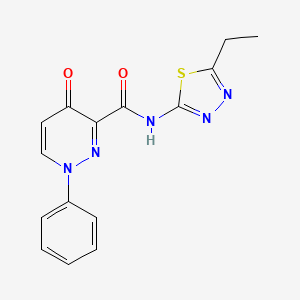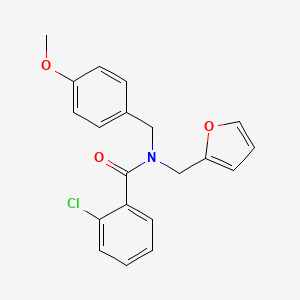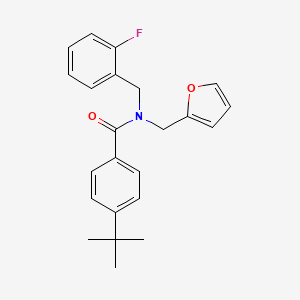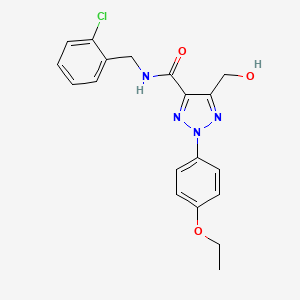![molecular formula C21H22FN3O4 B11382135 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11382135.png)
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Oxadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one oxygen atom. They have diverse applications in various fields due to their unique properties.
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide: is a chemical compound with a complex structure. It combines an oxadiazole ring, a butoxyphenyl group, and a fluorophenoxy group.
Preparation Methods
Synthetic Routes: The compound can be synthesized through a two-step process
Reaction Conditions: The specific reaction conditions depend on the chosen synthetic route and reagents.
Industrial Production: Large-scale production typically involves optimized batch or continuous processes, ensuring high yield and purity.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions vary based on the desired transformation.
Major Products: The products depend on the reaction type and starting materials.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it valuable for designing new materials, catalysts, and ligands.
Biology: It could serve as a probe for studying biological processes due to its potential interactions with biomolecules.
Medicine: Researchers explore its pharmacological properties, aiming for drug development.
Industry: Applications include organic electronics, photovoltaics, and sensors.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate this fully.
- Potential pathways could include receptor binding, enzyme inhibition, or modulation of cellular signaling.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features, such as the combination of the oxadiazole ring and the specific substituents.
Similar Compounds: While I don’t have a direct list, explore related compounds like other oxadiazoles, phenylboronic acids, or fluorinated derivatives.
Remember that this compound’s applications and properties are still an active area of research, and ongoing studies may reveal additional insights
Properties
Molecular Formula |
C21H22FN3O4 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C21H22FN3O4/c1-3-4-13-27-16-11-9-15(10-12-16)19-20(25-29-24-19)23-21(26)14(2)28-18-8-6-5-7-17(18)22/h5-12,14H,3-4,13H2,1-2H3,(H,23,25,26) |
InChI Key |
YPRPMMGFTSATHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide](/img/structure/B11382053.png)
![3-benzyl-6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11382056.png)
![(4-Benzylpiperazin-1-yl){5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}methanone](/img/structure/B11382063.png)



![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11382087.png)
![3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11382101.png)

![4-[5-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11382108.png)


![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11382126.png)

